molecular formula C25H17B B1375819 4-Bromo-9,9-diphenyl-9H-fluorene CAS No. 713125-22-5

4-Bromo-9,9-diphenyl-9H-fluorene

Cat. No.: B1375819
CAS No.: 713125-22-5
M. Wt: 397.3 g/mol
InChI Key: PBWATBVKPGTOTB-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

4-Bromo-9,9-diphenyl-9H-fluorene plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances in the body. The interaction between this compound and these enzymes can lead to the formation of reactive intermediates that may further interact with other biomolecules, potentially leading to various biochemical effects .

Cellular Effects

The effects of this compound on different cell types and cellular processes are diverse. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to modulate the activity of certain transcription factors, leading to changes in gene expression. Additionally, it can impact cellular metabolism by altering the activity of metabolic enzymes, thereby affecting the overall metabolic flux within the cell .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to either inhibition or activation of their activity. For instance, this compound has been found to inhibit the activity of certain kinases, which are enzymes that play a critical role in cell signaling pathways. This inhibition can result in altered cellular responses and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors to consider. This compound is generally stable at room temperature but may degrade under high temperatures, oxygen, and light exposure. Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular function, including changes in cell viability and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal or no observable effects. At higher doses, it can exhibit toxic or adverse effects, such as hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a certain dosage level must be reached before significant biochemical or physiological changes occur. It is crucial to determine the appropriate dosage to minimize adverse effects while achieving the desired biochemical outcomes .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, affecting the overall metabolic flux and levels of specific metabolites within the cell. The metabolic pathways of this compound are complex and can vary depending on the specific cellular context .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with specific transporters and binding proteins that facilitate its movement across cellular membranes. The localization and accumulation of this compound within different cellular compartments can influence its activity and function. For example, its interaction with membrane-bound transporters can affect its distribution within the cell .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. The localization of this compound can affect its interactions with other biomolecules and its overall biochemical effects. For instance, its presence in the nucleus can influence gene expression, while its localization in the mitochondria can impact cellular metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-9,9-diphenyl-9H-fluorene typically involves the following steps:

    Reaction of Diphenyl Ketone with Sodium Bromide: This reaction produces 2-bromodiphenyl ketone.

    Reaction of 2-Bromodiphenyl Ketone with p-Phenylketone: This step generates this compound.

Industrial Production Methods: While specific industrial production methods are not detailed, the synthesis generally follows the above laboratory procedures, scaled up for industrial applications. The compound is produced under controlled conditions to ensure purity and yield .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-9,9-diphenyl-9H-fluorene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed depend on the specific reactions and reagents used. For example, substitution reactions can yield various substituted fluorenes, while oxidation and reduction reactions can produce different oxidized or reduced derivatives .

Scientific Research Applications

4-Bromo-9,9-diphenyl-9H-fluorene has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 4-Bromo-9,9-diphenyl-9H-fluorene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its bromine atom allows for further functionalization, making it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

4-bromo-9,9-diphenylfluorene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H17Br/c26-23-17-9-16-22-24(23)20-14-7-8-15-21(20)25(22,18-10-3-1-4-11-18)19-12-5-2-6-13-19/h1-17H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBWATBVKPGTOTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2(C3=C(C4=CC=CC=C42)C(=CC=C3)Br)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H17Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40857050
Record name 4-Bromo-9,9-diphenyl-9H-fluorene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40857050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

397.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

713125-22-5
Record name 4-Bromo-9,9-diphenyl-9H-fluorene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40857050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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